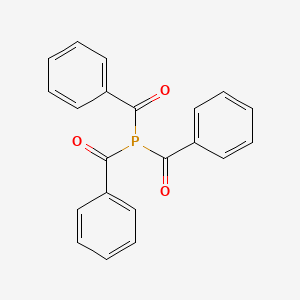
Phosphanetriyltris(phenylmethanone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphanetriyltris(phenylmethanone) is an organophosphorus compound with the chemical formula C21H15O3P It is a derivative of phosphine, where the phosphorus atom is bonded to three phenylmethanone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphanetriyltris(phenylmethanone) can be synthesized through several methods. One common approach involves the reaction of triphenylphosphine with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of Phosphanetriyltris(phenylmethanone) may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the yield and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Phosphanetriyltris(phenylmethanone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The phenylmethanone groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Scientific Research Applications
Phosphanetriyltris(phenylmethanone) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Phosphanetriyltris(phenylmethanone) exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can act as catalysts in various chemical reactions, enhancing reaction rates and selectivity. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.
Comparison with Similar Compounds
Phosphanetriyltris(phenylmethanone) can be compared with other similar compounds, such as:
Triphenylphosphine: While both compounds are phosphine derivatives, Phosphanetriyltris(phenylmethanone) has additional phenylmethanone groups, which influence its reactivity and applications.
Phosphanetriyltris(benzenesulfonic acid) trisodium salt: This compound is water-soluble and used in different catalytic processes compared to Phosphanetriyltris(phenylmethanone).
The uniqueness of Phosphanetriyltris(phenylmethanone) lies in its specific structure, which imparts distinct chemical properties and potential for diverse applications in various fields.
Properties
CAS No. |
35696-22-1 |
|---|---|
Molecular Formula |
C21H15O3P |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
dibenzoylphosphanyl(phenyl)methanone |
InChI |
InChI=1S/C21H15O3P/c22-19(16-10-4-1-5-11-16)25(20(23)17-12-6-2-7-13-17)21(24)18-14-8-3-9-15-18/h1-15H |
InChI Key |
QPOQTJOABNUBNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)P(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


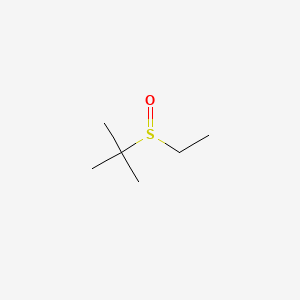
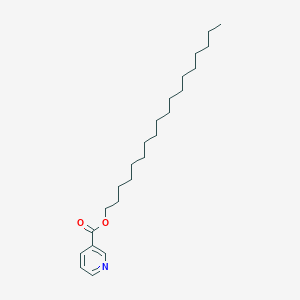
![N-[(4-hydroxy-3-methoxyphenyl)methyl]-2-methylpropanamide](/img/structure/B14693849.png)
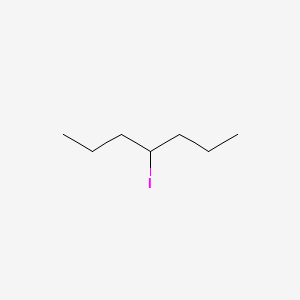
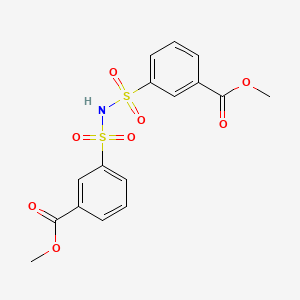
![(5Z)-5-benzylidene-3-{[(3-nitrophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14693874.png)
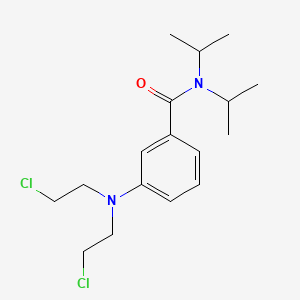

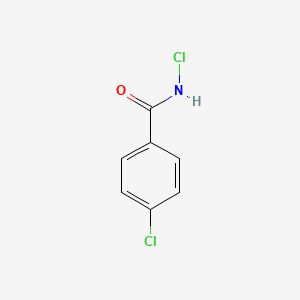
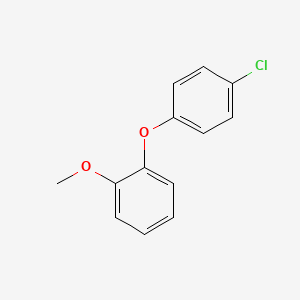

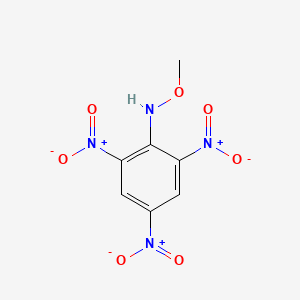
![4,4'-[Ethane-1,2-diylbis(oxy)]bis(2,2,6,6-tetramethylpiperidine)](/img/structure/B14693902.png)
![2-[[4-(Dimethylamino)phenyl]methylideneamino]-5-ethoxyphenol](/img/structure/B14693921.png)
